molecular formula C20H21FN2O4 B246892 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B246892
M. Wt: 372.4 g/mol
InChI Key: URYZBROSEVXQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential application in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist would. This activity leads to downstream effects on various signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. The precise mechanisms underlying the effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on other serotonin receptors are still being investigated.
Biochemical and Physiological Effects:
The effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on biochemical and physiological processes are still being studied. Studies have suggested that it may have anxiogenic and hallucinogenic effects, similar to other compounds that act on the 5-HT2A receptor. Additionally, 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been shown to have effects on the regulation of circadian rhythms and the modulation of pain perception.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is its high affinity for the 5-HT2A receptor, which allows for precise manipulation of this receptor in laboratory settings. Additionally, its activity at other serotonin receptors expands its potential applications in neuroscience research. However, one limitation of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is its potential for off-target effects, particularly at higher doses. Careful dosing and monitoring are necessary to ensure accurate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine. One area of interest is the investigation of its effects on various brain regions and neural circuits. Additionally, studies could examine the effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on behavior and cognition in animal models. Finally, further research is needed to fully understand the mechanisms underlying the effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on serotonin receptors and other signaling pathways.

Synthesis Methods

1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzoyl chloride with 4-fluorobenzoyl chloride in the presence of piperazine. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been identified as a potential tool for studying the function of serotonin receptors in the brain. Studies have shown that it binds to the 5-HT2A receptor with high affinity, making it a useful tool for investigating the role of this receptor in various physiological and pathological processes. Additionally, 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been shown to have activity at other serotonin receptors, including 5-HT2C and 5-HT7, further expanding its potential applications in neuroscience research.

properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C20H21FN2O4/c1-26-17-5-3-4-16(18(17)27-2)20(25)23-12-10-22(11-13-23)19(24)14-6-8-15(21)9-7-14/h3-9H,10-13H2,1-2H3

InChI Key

URYZBROSEVXQIV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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